molecular formula C6H7N3 B11925924 1H-Imidazole-5-propanenitrile

1H-Imidazole-5-propanenitrile

Cat. No.: B11925924
M. Wt: 121.14 g/mol
InChI Key: YKQYRFMFIZBNIN-UHFFFAOYSA-N
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Description

1H-Imidazole-5-propanenitrile is a heterocyclic organic compound that contains an imidazole ring substituted with a propanenitrile group at the 5-position Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-5-propanenitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can yield the desired imidazole derivative . The reaction typically involves proto-demetallation, tautomerization, and dehydrative cyclization steps.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-5-propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.

Major Products:

Scientific Research Applications

1H-Imidazole-5-propanenitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of agrochemicals, dyes, and catalysts

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-propanenitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1H-Imidazole-4-propanenitrile
  • 1H-Imidazole-2-propanenitrile
  • 2-Methyl-1H-imidazole-5-propanenitrile

Comparison: 1H-Imidazole-5-propanenitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different binding affinities, reaction rates, and biological activities.

Properties

IUPAC Name

3-(1H-imidazol-5-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQYRFMFIZBNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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